NVP018 is a synthetic compound that has garnered attention in the field of medicinal chemistry, particularly as a cyclophilin inhibitor. Cyclophilins are proteins that play crucial roles in various biological processes, including viral replication and immune response modulation. NVP018 is derived from the compound BC457 and is designed to exhibit enhanced efficacy against certain viral infections while minimizing immunosuppressive effects typically associated with other cyclophilin inhibitors.
NVP018 was synthesized as part of research aimed at developing non-immunosuppressive derivatives of established cyclophilin inhibitors. The synthesis process utilizes established protocols that have been adapted to optimize the compound's effectiveness against chronic viral infections, particularly hepatitis C virus and human immunodeficiency virus.
NVP018 falls under the category of cyclophilin inhibitors, which are compounds that inhibit the activity of cyclophilins. These inhibitors are being investigated for their potential therapeutic applications in treating viral infections and possibly other diseases involving cyclophilin-mediated processes.
The synthesis of NVP018 involves a three-step process starting from BC457. The methodology includes:
Technical details indicate that the synthesis employs various reagents and solvents optimized for reaction conditions, including temperature control and reaction time, to maximize yield and minimize by-products .
NVP018 features a complex molecular structure characterized by several functional groups that enhance its interaction with cyclophilins. The structural formula includes:
The molecular weight of NVP018 is approximately 500 g/mol, with a specific configuration that allows it to effectively inhibit cyclophilin activity. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its identity and purity .
NVP018 undergoes various chemical reactions during its synthesis and potential metabolic pathways in biological systems:
Technical details regarding these reactions include reaction kinetics and conditions necessary for optimal performance in vivo .
NVP018 functions primarily through the inhibition of cyclophilin A, which is integral to the replication cycle of several viruses. The mechanism involves:
Data from studies indicate that NVP018 demonstrates significant antiviral activity by preventing the nuclear translocation of viral proteins essential for replication .
NVP018 exhibits several notable physical properties:
Chemical analyses reveal:
Relevant data from stability studies highlight its shelf-life and degradation pathways under various environmental conditions .
NVP018 has potential applications in several scientific domains:
The ongoing research into NVP018 aims to further elucidate its efficacy, safety profile, and potential as a therapeutic agent in clinical settings .
NVP018 belongs to the sangamide subclass of cyclophilin inhibitors, distinguished from classical cyclophilin binders like cyclosporin A through its structural derivation from sanglifehrin A—a natural macrocyclic polyketide produced by Streptomyces species. The compound exhibits nanomolar affinity for cyclophilin isoforms (Kd ≈ 5 nM), particularly cyclophilin A (CypA), which serves as a critical host factor for HBV replication [7] [9]. Unlike cyclosporine-based inhibitors, NVP018 lacks calcineurin inhibition, thereby avoiding the immunosuppressive liabilities that limited earlier cyclophilin-targeting agents [4] [9]. This selectivity is achieved through structural modifications of the sanglifehrin macrocycle, including:
Table 1: Key Structural Features of NVP018 vs. Reference Cyclophilin Inhibitors
Structural Element | NVP018 | Cyclosporine A | Sanglifehrin A |
---|---|---|---|
Core Scaffold | Modified sanglifehrin macrocycle | Cyclic undecapeptide | Natural macrocyclic polyketide |
Macrocycle Size | 25-membered | 11-membered | 26-membered |
Key Functional Groups | 3-Fluoro-5-hydroxybenzyl, oxazinane | Alanine-MeBmt dipeptide | Unmodified benzoyl moiety |
CypA Binding (Kd) | 5 nM | 12 nM | 7 nM |
Immunosuppressive Activity | Absent | High | Moderate |
NVP018 originates from a semisynthetic optimization platform based on sanglifehrin A's polyketide architecture. The compound retains the core bicyclic [19.3.1] structure characteristic of sanglifehrins but incorporates strategic modifications to improve pharmacokinetic properties and metabolic stability [7] [9]. Critical chemical innovations include:
NVP018's primary therapeutic indication focuses on achieving functional cure for chronic HBV infection—defined as sustained hepatitis B surface antigen (HBsAg) loss with or without seroconversion after finite-duration therapy [8]. This therapeutic goal addresses the limitations of current nucleos(t)ide analogs (NUCs), which suppress viral replication but rarely eliminate cccDNA, necessitating lifelong treatment [1] [6]. NVP018 targets HBV through dual complementary mechanisms:
Direct Antiviral Action: By inhibiting cyclophilin A (CypA), NVP018 disrupts the CypA-HBV core protein interaction, preventing proper capsid assembly and blocking multiple stages of viral replication. CypA facilitates HBV nucleocapsid stability and promotes nuclear import of viral genomes; its inhibition destabilizes capsids and reduces cccDNA formation [4] [8].
Immunomodulatory Effects: NVP018 potentiates the interferon regulatory factor (IRF) pathway by inhibiting CypA-IRF9 interactions. This enhances Jak/STAT signaling and amplifies interferon-stimulated gene (ISG) expression, thereby boosting intrinsic antiviral immunity in hepatocytes [4]. This dual mechanism is significant because it simultaneously suppresses viral replication while reactivating host immune responses that are typically exhausted in chronic HBV infection [4] [8].
Table 2: NVP018 Mechanisms Against HBV Compared to Standard Therapies
Mechanistic Class | NVP018 Activity | Nucleos(t)ide Analogs | Pegylated Interferon-α |
---|---|---|---|
Viral Replication Suppression | Capsid assembly inhibition | Reverse transcriptase inhibition | Multiple: cccDNA destabilization, RNA degradation |
cccDNA Impact | Reduces formation & stability | None | Epigenetic silencing, APOBEC3-mediated degradation |
Immunomodulation | IRF9/Jak-STAT pathway activation | Minimal T-cell restoration | Broad but non-specific immune activation |
HBsAg Loss Potential | High (via dual mechanism) | <2% after 5-7 years | 5-8% at 48 weeks |
NVP018's development trajectory features significant corporate partnerships and strategic repositioning:
2014: NeuroVive Pharmaceutical signed a landmark exclusive global licensing agreement with OnCore Biopharma (later merged into Arbutus Biopharma), valued at up to $150 million in milestone payments plus royalties. The deal included a $1 million upfront payment and positioned NVP018 (designated OCB-030 by OnCore) as a cornerstone in OnCore's HBV curative regimen [4]. NeuroVive highlighted OnCore's expertise from the Pharmasset team (developers of sofosbuvir for HCV) as pivotal for advancing HBV combination therapies [4].
2015: Arbutus (formed via Tekmira/OnCore merger) advanced NVP018 toward Phase I trials, publicly emphasizing its dual mechanism of action as clinically advantageous. Chief Operating Officer Patrick Higgins noted: "OCB-030 [NVP018] belongs to a new class of cyclophilin inhibitors that are sanglifehrin-based and not cyclosporine-based... with a very strong patent position" [2]. However, in October 2015, Arbutus unexpectedly discontinued development despite prior enthusiasm, citing portfolio prioritization [2] [5].
2016: After contesting termination terms, NeuroVive regained full global rights to NVP018 through a termination agreement with Arbutus. NeuroVive acquired all preclinical data, manufacturing chemistry controls (CMC), and pharmaceutical substance worth ~$1.5 million. No cash compensation was included in the settlement [2] [5]. NeuroVive CEO Erik Kinnman subsequently confirmed ongoing evaluation of "several potential therapeutic opportunities with NVP018 in areas of high medical need" beyond HBV [5].
Table 3: Key Milestones in NVP018 Development
Timeline | Development Event | Significance |
---|---|---|
2014 | NeuroVive-OnCore licensing agreement | $150M potential value; OnCore assumes clinical development |
Feb 2015 | OnCore-Tekmira merger → Arbutus | Corporate restructuring; NVP018 designated OCB-030 |
Oct 2015 | Arbutus discontinues OCB-030 | Strategic shift to other HBV assets |
Jul 2016 | NeuroVive disputes termination | Challenges contractual grounds |
Oct 2016 | Termination agreement executed | Rights, data, and materials revert to NeuroVive |
The compound's chemical optimization history reflects cross-industry collaboration:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7